molecular formula C8H13BrN2O2S B1527479 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1247899-26-8

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1527479
CAS No.: 1247899-26-8
M. Wt: 281.17 g/mol
InChI Key: YTEZQBFXBJYAOE-UHFFFAOYSA-N
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Description

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C8H13BrN2O2S It is a pyrazole derivative that features a bromine atom, a methanesulfonylethyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Introduction of the methanesulfonylethyl group: This step involves the reaction of the brominated pyrazole with a methanesulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanesulfonylethyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole
  • 4-bromo-3,5-dimethyl-1H-pyrazole

Uniqueness

4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the methanesulfonylethyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZQBFXBJYAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCS(=O)(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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